Tert-butyl 2-amino-3,5-difluorobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl 2-amino-3,5-difluorobenzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butyl group, an amino group, and two fluorine atoms attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-amino-3,5-difluorobenzoate typically involves the esterification of 2-amino-3,5-difluorobenzoic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl 2-amino-3,5-difluorobenzoate can undergo various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding quinones or reduction to form amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogenating agents like N-bromosuccinimide (NBS) or chlorinating agents like thionyl chloride.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution Reactions: Products include halogenated derivatives or other substituted benzoates.
Oxidation Reactions: Products include quinones or other oxidized derivatives.
Reduction Reactions: Products include amines or other reduced derivatives.
Scientific Research Applications
Chemistry: Tert-butyl 2-amino-3,5-difluorobenzoate is used as a building block in organic synthesis.
Biology and Medicine: In biological research, this compound is used to study the effects of fluorinated benzoates on biological systems.
Industry: In the materials science industry, this compound is used in the synthesis of advanced materials with improved thermal and chemical stability. It is also employed in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-3,5-difluorobenzoate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the fluorine atoms can enhance binding affinity through hydrophobic interactions. The compound can modulate the activity of enzymes and receptors by binding to their active sites, thereby influencing various biochemical pathways .
Comparison with Similar Compounds
- Tert-butyl 3,5-difluorobenzoate
- Tert-butyl 2-amino-5-bromo-3,6-difluorobenzoate
- Tert-butyl 2-amino-4,6-difluorobenzoate
Comparison: Tert-butyl 2-amino-3,5-difluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This arrangement can influence its reactivity and binding properties compared to similar compounds. For example, the presence of the amino group at the 2-position can enhance nucleophilicity, while the fluorine atoms at the 3 and 5 positions can increase lipophilicity and metabolic stability .
Properties
IUPAC Name |
tert-butyl 2-amino-3,5-difluorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-11(2,3)16-10(15)7-4-6(12)5-8(13)9(7)14/h4-5H,14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBEXMALPDXTAHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=C(C(=CC(=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.